3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine
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Overview
Description
3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine typically involves the reaction of 4-bromo-1H-pyrazole with 5-chloropyridine-3-carbaldehyde in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the aldehyde carbon, forming a new carbon-nitrogen bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it into a piperidine derivative.
Substitution: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
- 3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- 2-(4-Bromo-1H-pyrazol-1-yl)aniline
- 4-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile
Comparison: Compared to these similar compounds, 3-((4-Bromo-1H-pyrazol-1-yl)methyl)-5-chloropyridine is unique due to the presence of both a pyrazole and a chloropyridine ring
Properties
IUPAC Name |
3-[(4-bromopyrazol-1-yl)methyl]-5-chloropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-8-3-13-14(6-8)5-7-1-9(11)4-12-2-7/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQMMJAPWNDIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)CN2C=C(C=N2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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